molecular formula C13H13BrN2O2 B2694090 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole CAS No. 937602-06-7

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole

Cat. No.: B2694090
CAS No.: 937602-06-7
M. Wt: 309.163
InChI Key: QHZFXKDNBZDPDL-UHFFFAOYSA-N
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Description

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrrole and 4-nitrobenzyl bromide.

    Bromination: The 3,5-dimethylpyrrole undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Alkylation: The brominated pyrrole is then subjected to alkylation with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to reduce the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amines from nitro groups

    Substitution: Formation of new derivatives with different substituents

Scientific Research Applications

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the bromine and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3,5-dimethyl-2H-pyrrole: Lacks the nitrobenzyl group, leading to different chemical and biological properties.

    3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole: Lacks the bromine atom, which may affect its reactivity and applications.

    4-bromo-2-(4-nitrobenzyl)-2H-pyrrole: Lacks the methyl groups, potentially altering its stability and interactions.

Uniqueness

4-bromo-3,5-dimethyl-2-(4-nitrobenzyl)-2H-pyrrole is unique due to the combination of bromine, methyl, and nitrobenzyl substituents, which confer distinct chemical reactivity and potential applications. The presence of these groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-2-[(4-nitrophenyl)methyl]-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c1-8-12(15-9(2)13(8)14)7-10-3-5-11(6-4-10)16(17)18/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZFXKDNBZDPDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC1CC2=CC=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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